molecular formula C8H11N2O+ B137044 1,4-Dimethylnicotinamide CAS No. 126077-63-2

1,4-Dimethylnicotinamide

Cat. No.: B137044
CAS No.: 126077-63-2
M. Wt: 151.19 g/mol
InChI Key: UFUZVBSTGVYYHO-UHFFFAOYSA-O
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Description

1,4-Dimethylnicotinamide is a derivative of nicotinamide (vitamin B3), where methyl groups are substituted at the 1 and 4 positions of the pyridine ring. Nicotinamide derivatives are widely studied for their roles in redox reactions, pharmaceutical activities, and material science applications .

Properties

CAS No.

126077-63-2

Molecular Formula

C8H11N2O+

Molecular Weight

151.19 g/mol

IUPAC Name

1,4-dimethylpyridin-1-ium-3-carboxamide

InChI

InChI=1S/C8H10N2O/c1-6-3-4-10(2)5-7(6)8(9)11/h3-5H,1-2H3,(H-,9,11)/p+1

InChI Key

UFUZVBSTGVYYHO-UHFFFAOYSA-O

SMILES

CC1=C(C=[N+](C=C1)C)C(=O)N

Canonical SMILES

CC1=C(C=[N+](C=C1)C)C(=O)N

Synonyms

1,4-dimethylnicotinamide

Origin of Product

United States

Comparison with Similar Compounds

1-Methyl-1,4-dihydronicotinamide

  • Structure : A dihydro derivative with a methyl group at position 1 and a reduced pyridine ring.
  • Properties: Molecular weight 138.2 g/mol, soluble in DMSO (15 mg/mL), ethanol (2.5 mg/mL), and PBS (10 mg/mL). Stable at -80°C .
  • Applications : Used in biochemical research for studying redox mechanisms and oxidative stress .

1-Benzyl-1,4-dihydronicotinamide

  • Structure : Features a benzyl group at position 1 and a reduced pyridine ring.
  • Properties : Molecular formula C₁₃H₁₄N₂O, CAS 952-92-1. Acts as a model compound for NADH analogs in enzymatic studies .

Key Differences :

  • Both compounds exhibit antioxidant and cytotoxic activities, but 1-methyl derivatives are more water-soluble .

Dimethyl-Substituted Aromatic Compounds

1,4-Dimethylnaphthalene

  • Structure : Naphthalene with methyl groups at positions 1 and 4.
  • Properties : Molecular weight 156.22 g/mol, melting point ~34°C, boiling point ~265°C. Used in organic synthesis and material science .

1,4-Dimethylanthraquinone

  • Structure: Anthraquinone with methyl groups at positions 1 and 4.
  • Properties : Molecular weight 236.27 g/mol, melting point 133–135°C. Acts as a photosensitizer and intermediate in dye synthesis. Irritating to eyes and skin .

Comparison with 1,4-Dimethylnicotinamide :

  • Dimethylaromatic compounds are more lipophilic than nicotinamide derivatives, favoring applications in polymers and dyes. Nicotinamide analogs, however, are prioritized in biomedical research due to their redox activity .

Industrial and Pharmacological Derivatives

1,4-Divinylbenzene (DVB)

  • Structure : Benzene ring with vinyl groups at positions 1 and 4.
  • Applications : Crosslinking agent in polymers, ion-exchange resins, and conductive materials. Molecular weight 130.19 g/mol .

1,4-Dihydropyridine Derivatives

  • Activities : Exhibit cytotoxic effects against cancer cells (e.g., IC₅₀ values ranging from 5–50 μM) and reverse multidrug resistance (MDR) in vitro .

Key Insight : While DVB is structurally distinct from nicotinamide derivatives, its bifunctional reactivity highlights the importance of substituent positioning in material science .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Key Applications References
1-Methyl-1,4-dihydronicotinamide 138.2 - 15 (DMSO), 2.5 (EtOH) Oxidative stress studies
1,4-Dimethylnaphthalene 156.22 34 Insoluble in water Organic synthesis
1,4-Dimethylanthraquinone 236.27 133–135 1.6×10⁻⁴ (water, 25°C) Dye synthesis

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